![molecular formula C19H20N4O B2413352 1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207030-82-7](/img/structure/B2413352.png)
1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTZ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DMTZ is a triazole-based compound that has been synthesized through various methods and has shown promise in different studies.
Scientific Research Applications
Triazole Derivatives and Their Pharmacological Properties
Triazole derivatives, including compounds similar to "1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide", have been extensively studied for their pharmacological properties. These compounds possess valuable pharmacological properties, notably anti-convulsive activity, making them useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Antimicrobial Activities of Triazole Derivatives
A study focused on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. The synthesized compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Tetrel Bonding Interactions in Triazole Derivatives
Research into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives has revealed self-assembled dimers in the solid state establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions have implications for the nucleophilic/electrophilic nature of specific groups within the molecules and influence the interaction energy of the C⋯O tetrel bond, suggesting potential applications in materials science and molecular engineering (Ahmed et al., 2020).
Applications in Antiepileptic Drug Synthesis
A novel synthesis approach for the antiepileptic drug rufinamide and its analogues has been developed using a solventless, metal-free catalysis method. This process simplifies the synthesis of triazole derivatives, including compounds similar to "1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide", providing a more environmentally friendly and efficient method for producing such drugs (Bonacorso et al., 2015).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-4-7-16(8-5-13)11-20-19(24)18-12-23(22-21-18)17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDDMPSIRCYURK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |
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